
(gammaS)-gamma-Aminocyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(γS)-γ-Aminocyclohexanepropanol, commonly referred to as GACP, is an amino acid derivative of cyclohexane. It is used in a variety of scientific research applications, including synthesis methods, biochemical effects, and physiological effects. GACP is a versatile and important molecule in the field of organic chemistry, and its uses and effects have been studied extensively in the scientific community.
Mécanisme D'action
GACP is believed to act as a ligand for certain enzymes and receptors, and to interact with other molecules in the body. It is believed to bind to certain receptors and enzymes, and to modulate their activity. In addition, GACP is believed to be involved in the regulation of various biochemical pathways, including those involved in the metabolism of drugs.
Biochemical and Physiological Effects
GACP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in drug metabolism, as well as to interact with various receptors in the body. In addition, GACP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
GACP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and can be synthesized easily in high yields. In addition, GACP is a versatile molecule, and can be used in a variety of scientific research applications. However, there are some limitations to using GACP in laboratory experiments. For example, GACP is a relatively small molecule, which can make it difficult to detect in certain experiments. In addition, GACP is not very stable, and can degrade quickly when exposed to light or heat.
Orientations Futures
The potential future directions for GACP are numerous. The biochemical and physiological effects of GACP could be further explored, as could its potential therapeutic applications. GACP could also be used in the development of new drugs, or to study the effects of existing drugs on the body. In addition, GACP could be used to investigate the effects of various environmental pollutants on the body, or to study the effects of dietary supplements. Finally, GACP could be used to investigate the effects of various toxins on the body, or to study the effects of various disease states.
Méthodes De Synthèse
The synthesis of GACP is typically accomplished through two different methods. The first method is a multi-step reaction involving the condensation of cyclohexanone with glycine ethyl ester, followed by the conversion of the resulting product to GACP. The second method involves the reaction of cyclohexanone with glycine ethyl ester in the presence of a strong base, such as sodium hydroxide. Both methods yield GACP in high yields.
Applications De Recherche Scientifique
GACP has been used in a variety of scientific research applications, including enzymology, molecular biology, biochemistry, and pharmacology. It has been used in studies of enzyme structure and function, as well as in the study of drug metabolism. In addition, GACP has been used in the study of the effects of drugs on the brain and nervous system.
Propriétés
IUPAC Name |
(3S)-3-amino-3-cyclohexylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIZXNMNKIITF-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


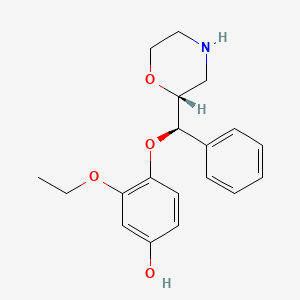
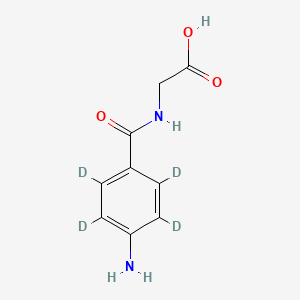
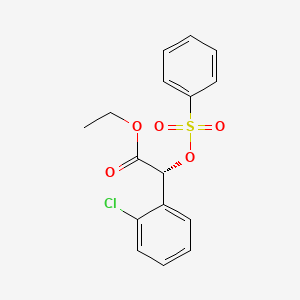
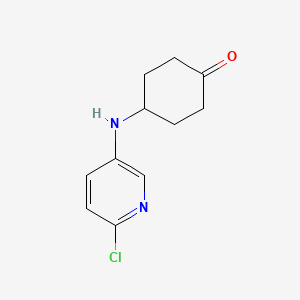

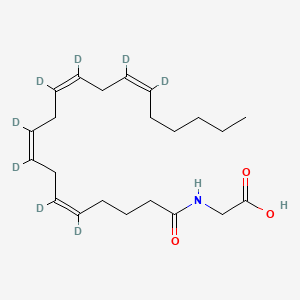

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
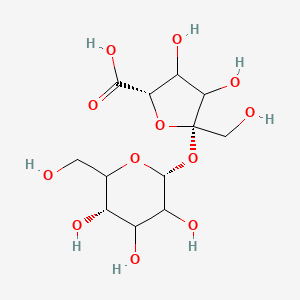

![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)